

# crystal structure and morphology of Parylene D films

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An In-depth Technical Guide to the Crystal Structure and Morphology of Parylene D Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of **Parylene D** films. **Parylene D**, or poly(dichloro-p-xylylene), is a chlorinated derivative of Parylene N and is known for its excellent dielectric properties, thermal stability, and barrier characteristics.[1][2][3] This document details the relationship between the deposition process, subsequent annealing, and the resultant structural and morphological properties of these films. It is intended to be a valuable resource for professionals working with **Parylene D** in fields such as medical devices, electronics, and pharmaceuticals.

### **Crystal Structure of Parylene D**

**Parylene D**, like other members of the Parylene family, is a semi-crystalline polymer.[4][5] The degree of crystallinity is a critical parameter that influences its mechanical, thermal, and barrier properties.[4] The arrangement of the polymer chains into ordered crystalline structures is influenced by the deposition conditions and post-deposition annealing processes. While detailed crystallographic data for **Parylene D** is not as abundant in the literature as for Parylene C and N, the fundamental principles of its crystal structure can be understood through analysis of related compounds and the available data.

#### **Crystallographic Parameters**



Specific lattice parameters for **Parylene D** are not readily available in the reviewed literature. However, for the closely related Parylene C (poly(chloro-p-xylylene)), a monoclinic unit cell has been reported.[5][6] It is plausible that **Parylene D** also adopts a similar crystal structure, though with variations in lattice parameters due to the presence of an additional chlorine atom on the benzene ring.

Table 1: Crystal Structure Data for Parylene C (for reference)

Parameter	Value	alue Reference	
Crystal System	Monoclinic	[5][6]	
Space Group	P21/c	[6]	
a	5.96 Å	[6]	
b	12.69 Å	[6]	
c (chain axis)	6.66 Å	[6]	
β	135.2°	[6]	

Note: This data is for Parylene C and is provided as a reference due to the limited availability of specific crystallographic data for **Parylene D**.

#### **Factors Influencing Crystallinity**

The degree of crystallinity in **Parylene D** films is significantly affected by the parameters of the Chemical Vapor Deposition (CVD) process and subsequent thermal treatments.

- Deposition Temperature: The temperature of the substrate during deposition plays a crucial role. Higher deposition temperatures can provide more thermal energy for the polymer chains to arrange into a more ordered, crystalline structure.[7]
- Sublimation and Pyrolysis Temperatures: The temperatures used for sublimating the dimer and pyrolyzing it into the monomer can affect the deposition rate and the energy of the depositing species, which in turn influences the film's crystallinity.



Annealing: Post-deposition annealing at temperatures above the glass transition temperature
(Tg) but below the melting temperature (Tm) can increase the crystallinity of the film.[4] This
process allows for the rearrangement of amorphous polymer chains into more stable
crystalline domains.

# **Morphology of Parylene D Films**

The surface and bulk morphology of **Parylene D** films are critical to their performance, affecting properties such as surface roughness, conformity, and the presence of defects.

## **Surface Morphology**

The surface of as-deposited **Parylene D** films is generally conformal and pinhole-free due to the nature of the CVD process.[2] However, the surface roughness can be influenced by deposition conditions.

- Deposition Rate: Higher deposition rates can lead to increased surface roughness.
- Substrate Surface: The topography of the underlying substrate can also influence the morphology of the deposited film.

SEM and AFM are powerful techniques for visualizing and quantifying the surface morphology of **Parylene D** films. SEM provides high-resolution images of the surface topography, revealing features such as grains, nodules, and defects.[8][9][10] AFM can provide three-dimensional surface maps and quantitative data on surface roughness parameters like Rq (root mean square roughness) and Ra (arithmetic average roughness).[1][11][12]

Table 2: Surface Roughness of Parylene Films (General)

Parylene Type	Deposition Condition	Surface Roughness (Rq)	Reference
Parylene C	Standard	3.47 nm	[11]
Parylene (general)	As-deposited	~5-10 nm	[10]

Note: Specific quantitative surface roughness data for **Parylene D** under varying conditions is limited in the literature. The values presented are for related Parylene types and should be



considered as indicative.

#### **Bulk Morphology**

The bulk morphology of **Parylene D** films consists of crystalline domains embedded within an amorphous matrix. The size, shape, and distribution of these crystalline regions (spherulites) determine the overall properties of the film. The morphology can be investigated using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which can provide information on crystallite size.[7]

# Experimental Protocols Chemical Vapor Deposition (CVD) of Parylene D

The Gorham process is the standard method for depositing Parylene films.[13]

- Vaporization: The solid di-p-xylylene dimer precursor is vaporized at approximately 150-175
   °C.
- Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 650-700 °C, where it cleaves into reactive p-xylylene monomers.
- Deposition: The monomer gas is introduced into a room-temperature deposition chamber under vacuum. The monomers adsorb and polymerize on all exposed surfaces, forming a conformal and uniform polymer film.

#### X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure and degree of crystallinity of **Parylene D** films.

- Sample Preparation: A thin film of **Parylene D** is deposited on a suitable substrate (e.g., silicon wafer).
- Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.
- Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 40°).
- Analysis: The resulting diffraction pattern shows peaks corresponding to the crystalline planes. The peak positions are used to determine the lattice parameters, and the peak



broadening can be used to estimate the crystallite size using the Scherrer equation. The area under the crystalline peaks relative to the total scattered intensity provides an estimation of the degree of crystallinity.[14]

# **Scanning Electron Microscopy (SEM)**

SEM is employed to visualize the surface morphology of the films.[2]

- Sample Preparation: The **Parylene D** coated substrate is mounted on an SEM stub. A thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.
- Imaging: The sample is placed in the SEM chamber under vacuum. A high-energy electron beam is scanned across the surface.
- Signal Detection: Secondary electrons or backscattered electrons emitted from the surface are collected to form an image. The image reveals the surface topography with high resolution.

#### **Atomic Force Microscopy (AFM)**

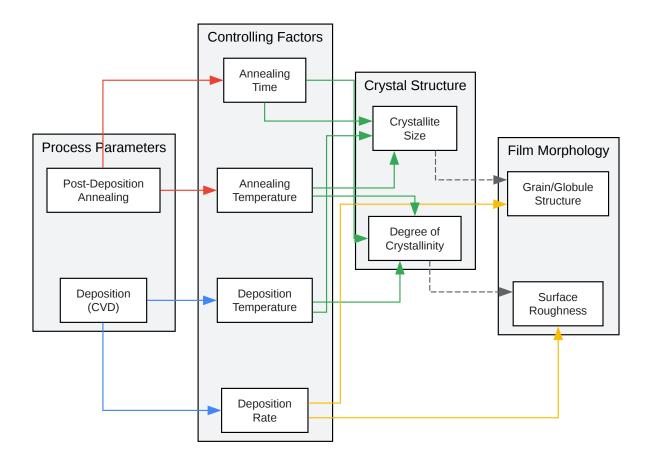
AFM is used to obtain high-resolution three-dimensional images of the surface and to quantify surface roughness.[1]

- Sample Preparation: The **Parylene D** coated substrate is placed on the AFM stage.
- Imaging: A sharp tip mounted on a cantilever is scanned across the sample surface. The
  deflection of the cantilever due to the forces between the tip and the surface is measured by
  a laser and photodiode system.
- Data Analysis: The deflection data is used to construct a 3D topographical map of the surface. From this map, various surface roughness parameters (e.g., Rq, Ra) can be calculated.

## **Signaling Pathways and Logical Relationships**

The following diagram illustrates the logical workflow from deposition and annealing parameters to the resulting crystal structure and morphology of **Parylene D** films.





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Caption: Process-Structure-Morphology relationships in Parylene D films.

#### Conclusion

The crystal structure and morphology of **Parylene D** films are intricately linked to the deposition and processing conditions. While specific quantitative crystallographic data for **Parylene D** remains an area for further research, a comprehensive understanding of the qualitative relationships and the application of advanced characterization techniques can enable the tailoring of film properties for specific applications. For researchers, scientists, and drug development professionals, controlling these parameters is key to optimizing the performance of **Parylene D** as a high-performance coating and material in demanding environments.



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